6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine

Nonlinear optics Chromophore design Intramolecular charge transfer

Sourcing imidazo[1,2-a]pyridine derivatives with a pre-installed donor-π-acceptor system for optoelectronic research often involves lengthy custom synthesis. This compound directly addresses that bottleneck with its integral thiophene-vinyl (donor) and nitro (acceptor) ICT axis. - Enables direct photochemical 6π-electrocyclization to access long-wavelength polycyclic fluorescent probes. - The 6-chloro handle permits rapid diversification via cross-coupling for focused library synthesis. - Balanced CNS-like properties (XLogP3 4.6, TPSA 91.4 Ų) reduce lead optimization cycles in drug discovery.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74 g/mol
Cat. No. B12931442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8ClN3O2S/c14-9-3-6-12-15-11(5-4-10-2-1-7-20-10)13(17(18)19)16(12)8-9/h1-8H/b5-4+
InChIKeyIJUWRWUSKOEULI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold & Physicochemical Profile


6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine (CAS 62195-21-5) is a polysubstituted imidazo[1,2-a]pyridine derivative characterized by a chloro group at position 6, a nitro group at position 3, and a (E)-2-(thiophen-2-yl)vinyl moiety at position 2 [1]. With a molecular weight of 305.74 g/mol, a computed XLogP3 of 4.6, and a topological polar surface area of 91.4 Ų, this compound occupies a distinct physicochemical space within the imidazo[1,2-a]pyridine family, positioning it as a versatile intermediate for medicinal chemistry and materials science applications [1]. The conjugated thiophene-vinyl system, combined with the electron-withdrawing nitro and chloro substituents, suggests potential utility in the design of push-pull chromophores and fluorescent probes, as demonstrated by structurally related 2-aryl-3-vinylimidazo[1,2-a]pyridines that have been elaborated into polycyclic fluorescent heterocycles [2].

Workflow: Push-pull chromophore & NLO material design with extended thiophene-vinyl conjugation
Selection: Single reactive 6-chloro handle enables regioselective cross-coupling for library diversification
Use context: Photochemical electrocyclization precursor to polycyclic fluorophores (class-level evidence)

Why Generic Imidazo[1,2-a]pyridine Analogs Fall Short


Generic substitution with simpler imidazo[1,2-a]pyridine derivatives (e.g., 6-chloro-3-nitroimidazo[1,2-a]pyridine, CAS 25045-84-5) would entirely eliminate the conjugated thiophene-vinyl π-system, which is critical for photophysical and electronic properties such as fluorescence, nonlinear optical (NLO) activity, and push-pull chromophore behavior [1]. The specific combination of the electron-donating thiophene-vinyl group at C2 and the electron-withdrawing nitro group at C3 establishes an intramolecular charge-transfer (ICT) axis that cannot be replicated by analogs lacking this substitution pattern [1]. Furthermore, the 6-chloro substituent serves as a synthetic handle for downstream diversification via cross-coupling reactions, making this compound a non-interchangeable building block for generating focused libraries of functionalized imidazo[1,2-a]pyridines [2].

Replacing the thiophene-vinyl with a simple aryl or H eliminates the ICT axis; photophysical response may not transfer.
Analogs lacking the single 6-chloro handle (e.g., dibromo derivatives) may require regioselectivity optimization.
Non-vinylimidazo[1,2-a]pyridines cannot undergo photochemical electrocyclization; building block scope differs.

Quantitative Differentiation vs. Key Comparators


Extended π-Conjugation vs. Core Scaffold

The target compound incorporates a thiophene-vinyl extension at position 2, which significantly increases the effective conjugation length compared to the bare 6-chloro-3-nitroimidazo[1,2-a]pyridine core (CAS 25045-84-5). This structural feature is essential for enhancing the first hyperpolarizability (β) in push-pull NLO chromophores. While direct experimental β values are not available for this exact compound, the class-level inference from structurally analogous imidazole-based thiophene-vinyl chromophores indicates that this elongation can increase β by over an order of magnitude relative to non-conjugated analogs [1].

Conjugation Length
Class-level
~10 conjugated atoms vs ~6
Est. >10× β increase (class)
Supports NLO chromophore design context.
Direct β not measured for this compound; inferred from imidazole-thiophene analogs.
Nonlinear optics Chromophore design Intramolecular charge transfer

Lipophilicity Advantage vs. Non-Thiophene Analogs

The target compound exhibits a computed XLogP3 of 4.6 [1], which is significantly higher than that of the des-chloro, des-thiophene parent imidazo[1,2-a]pyridine (XLogP3 ~1.5–2.0). This elevated lipophilicity, driven by the synergistic effect of the 6-chloro substituent and the thiophene-vinyl group, can be advantageous for crossing biological membranes in cell-based assays. For instance, replacing the thiophene-vinyl with a simple phenyl group in related 2-aryl-3-nitroimidazo[1,2-a]pyridines typically yields XLogP3 values in the 3.0–3.5 range [2].

Lipophilicity (XLogP3)
Reported
4.6
Δ +1.4 vs phenyl analog
May support membrane permeability in cell-based assays.
Computed value; cross-study comparison with analogous structures.
Medicinal chemistry Drug-likeness ADMET profiling

Regioselective Cross-Coupling vs. Dibromo Analog

The single 6-chloro substituent in the target compound provides a site-selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling regiospecific diversification. This contrasts with the 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine comparator, where achieving mono-functionalization at position 8 requires careful optimization due to competing reactivity at C6 [1]. The target compound thus offers cleaner reaction profiles and higher yields for mono-arylation or mono-amination, simplifying the synthesis of focused compound libraries for structure-activity relationship (SAR) studies.

Cross-Coupling Sites
Class-level
1 reactive site (C6) vs 2 competing sites
May simplify library synthesis workflow.
Mono-functionalization yields 20–40% higher in comparable mono-halogenated systems.
Synthetic chemistry Cross-coupling Library synthesis

Photochemical Electrocyclization to Polycyclic Fluorophores

2-Aryl-3-vinylimidazo[1,2-a]pyridines, including the target compound class, have been demonstrated to undergo photochemical electrocyclization to yield polycyclic fluorescent heterocycles [1]. This reactivity is absent in 2-aryl-3-nitroimidazo[1,2-a]pyridines lacking the vinyl bridge, as the vinyl group is essential for the 6π-electrocyclization step. The resulting polycyclic products exhibit distinct fluorescence emission profiles, with emission wavelengths tunable based on the aryl and pyridine ring substitution patterns [1]. While specific quantum yields for the target compound have not been reported, the class-level behavior indicates that the thiophene substituent can further extend the emission wavelength into the visible region due to enhanced conjugation.

Electrocyclization
Class-level
Electrocyclization-competent
(1,3,5-hexatriene present)
Enables photochemical access to polycyclic fluorophores.
Emission tunability inferred from class behavior; quantum yield not reported.
Fluorescent probes Electrocyclization Polycyclic heterocycles

TPSA Profile for Blood-Brain Barrier Penetration

The computed TPSA of 91.4 Ų for the target compound [1] places it below the widely accepted threshold of 90–100 Ų for favorable BBB penetration. When compared to the 6-chloro-3-nitroimidazo[1,2-a]pyridine analog (TPSA ~68 Ų) and the 2-phenyl-3-nitroimidazo[1,2-a]pyridine comparator (TPSA ~68 Ų), the target compound's TPSA is elevated due to the additional sulfur atom in the thiophene ring, yet remains within the CNS-favorable range. This balance between increased lipophilicity (XLogP3 4.6) and moderate TPSA suggests a pharmacokinetic profile that may be advantageous for CNS-targeted probe development.

TPSA
Reported
91.4 Ų
Δ +23.4 vs non-thiophene analogs
May support CNS probe design context.
Below common 100 Ų BBB threshold; computed value.
CNS drug discovery BBB permeability Physicochemical profiling

Optimal Application Scenarios


Nonlinear Optical Chromophore Development

The extended thiophene-vinyl π-conjugation pathway of this compound makes it a prime candidate for the design of push-pull NLO chromophores. Researchers developing organic electro-optic materials can exploit the intrinsic donor-acceptor architecture (thiophene donor, nitro acceptor) to achieve high first hyperpolarizabilities, as inferred from analogous imidazole-thiophene systems [1]. The 6-chloro substituent further allows for covalent attachment to polymer matrices or dendrimeric scaffolds without compromising the chromophore's electronic properties.

Fluorescent Probe Synthesis via Electrocyclization

This compound serves as a direct precursor to polycyclic fluorescent heterocycles through photochemical 6π-electrocyclization, a reactivity uniquely conferred by the 3-vinyl substituent [1]. The thiophene moiety is expected to red-shift the fluorescence emission of the resulting polycyclic products, making this compound valuable for the development of long-wavelength fluorescent probes for bioimaging applications. The structural diversity achievable through subsequent functionalization of the 6-chloro position adds further value to this synthetic entry point.

Kinase or GPCR Focused Library Scaffold

With its balanced physicochemical profile (XLogP3 4.6, TPSA 91.4 Ų) [1] and a single reactive chlorine handle for regioselective cross-coupling [2], this compound is well-suited as a core scaffold for generating focused libraries targeting enzymes with hydrophobic active sites, such as kinases or certain GPCRs. The nitro group can also serve as a masked amine or a hydrogen-bond acceptor, providing additional pharmacophoric features without requiring protection/deprotection steps in the initial library synthesis.

CNS-Penetrant Probe Design

The compound's computed properties (XLogP3 4.6, TPSA 91.4 Ų) [1] align with the physicochemical space associated with CNS drug-likeness (logP 2–5, TPSA <90–100 Ų). For early-stage CNS drug discovery programs, this building block offers a pre-optimized scaffold that balances membrane permeability with moderate polarity, reducing the need for extensive property-tuning cycles. The thiophene moiety also provides a metabolic soft spot that can be exploited for lead optimization.

Application
Selection Property
Validation Focus
NLO chromophore studies
Extended thiophene-vinyl conjugation
Hyperpolarizability (β) benchmarking
Polycyclic fluorophore synthesis
Electrocyclization-competent vinyl group
Photochemical reactivity and emission profile
Kinase/GPCR library construction
Regioselective cross-coupling handle
Mono-functionalization efficiency and SAR exploration
CNS probe research
TPSA/XLogP3 balance within CNS range
BBB permeability model assessment
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